Molecular weight and formula for 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol
Molecular weight and formula for 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol
An In-depth Technical Guide to 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol
For researchers and professionals in drug development, a comprehensive understanding of a compound's fundamental properties is the bedrock of successful investigation. This guide provides a detailed technical overview of 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol, focusing on its core molecular attributes, physicochemical properties, and essential handling protocols, synthesized to support advanced research applications.
Core Chemical Identity
The foundational data for any chemical entity begins with its unambiguous identification. The following table summarizes the core identifiers for 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol, which are crucial for database searches, regulatory submissions, and accurate record-keeping.
| Identifier | Value | Source |
| IUPAC Name | 1-(2,3-dichlorobenzenesulfonyl)piperidin-3-ol | [1] |
| CAS Registry Number | 1153348-41-4 | [1] |
| Molecular Formula | C₁₁H₁₃Cl₂NO₃S | [1] |
| Molecular Weight | 310.189 g/mol | [1] |
| Monoisotopic Mass | 308.9993198 Da | [1] |
| Canonical SMILES | C1CC(CN(C1)S(=O)(=O)C2=C(C(=CC=C2)Cl)Cl)O | [1] |
| InChIKey | JVSIWDNCNDFZLP-UHFFFAOYSA-N | [1] |
Structural Representation
A visual representation of the molecular structure is indispensable for understanding its steric and electronic properties, which in turn influence its reactivity and biological interactions.
Physicochemical Properties
The physicochemical profile of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic behavior. The data presented below are computationally predicted values that provide valuable guidance for experimental design, such as selecting appropriate solvent systems for assays or anticipating a compound's absorption, distribution, metabolism, and excretion (ADME) characteristics.
| Property | Predicted Value | Significance in Drug Development |
| Density | 1.508 ± 0.06 g/cm³ | Influences formulation and manufacturing processes. |
| Boiling Point | 475.5 ± 55.0 °C | Indicates thermal stability and volatility. |
| pKa | 14.22 ± 0.20 | Relates to the ionization state of the hydroxyl group at physiological pH, affecting solubility and receptor binding. |
| LogP | 3.15750 | A measure of lipophilicity; this value suggests moderate membrane permeability. |
| Topological Polar Surface Area (TPSA) | 66 Ų | Correlates with drug transport properties, including blood-brain barrier penetration. A TPSA of 66 Ų is often associated with good cell permeability. |
All data in this table are sourced from Guidechem.[1]
Representative Synthesis Protocol
Objective: To synthesize 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol.
Reaction Scheme:
Materials:
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3-Hydroxypiperidine
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2,3-Dichlorobenzenesulfonyl chloride
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Anhydrous Dichloromethane (DCM)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve 3-hydroxypiperidine (1.0 equivalent) in anhydrous DCM.
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Base Addition: Add triethylamine (1.2 to 1.5 equivalents) to the solution. The purpose of this non-nucleophilic base is to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.
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Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction upon addition of the sulfonyl chloride.
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Sulfonyl Chloride Addition: Dissolve 2,3-dichlorobenzenesulfonyl chloride (1.0-1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 15-30 minutes.
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Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup - Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
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Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
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Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 1-((2,3-Dichlorophenyl)sulfonyl)piperidin-3-ol is not available, data from structurally related compounds, particularly those containing the dichlorophenyl moiety, provide a strong basis for establishing safe handling procedures. The following recommendations are synthesized from SDS documentation for 1-(2,3-Dichlorophenyl)piperazine hydrochloride.[2][3][4][5]
Hazard Identification:
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Skin Irritation: May cause skin irritation.[2]
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Eye Irritation: Causes serious eye irritation.[2]
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Respiratory Irritation: May cause respiratory tract irritation if inhaled as dust or aerosol.[4]
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Ingestion: May be harmful if swallowed.[2]
Recommended Handling Protocol:
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][3]
-
Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][3]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands and any exposed skin thoroughly after handling.[2]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.[4]
-
-
First Aid Measures:
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Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2][3]
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[2][3]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[2][3]
-
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[2][3]
-
Consider storing under an inert atmosphere, as related compounds are noted to be air-sensitive.[2][3]
References
-
SAFETY DATA SHEET - 1-(2,3-Dichlorophenyl)piperazinemonohydrochloride , Thermo Fisher Scientific, [Link]
-
1-(2,3-Dichlorophenyl)piperazine hydrochloride , PubChem, National Center for Biotechnology Information, [Link]
-
MSDS of 1-(2,3-Dichlorophenyl)piperazine hydrochloride , Capot Chemical, [Link]
